Isopropyl 5-amino-2-methylbenzoate
Description
Isopropyl 5-amino-2-methylbenzoate is a substituted benzoate ester featuring an amino group at the 5-position and a methyl group at the 2-position of the benzene ring. The ester group confers lipophilicity, while the amino group introduces polarity, making it a candidate for pharmaceutical intermediates or agrochemical applications.
Properties
CAS No. |
135721-86-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
propan-2-yl 5-amino-2-methylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-7(2)14-11(13)10-6-9(12)5-4-8(10)3/h4-7H,12H2,1-3H3 |
InChI Key |
FEMGFJFVGWMKRG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)OC(C)C |
Synonyms |
Benzoic acid, 5-amino-2-methyl-, 1-methylethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
The compound’s key structural elements include:
- Ester group : Enhances stability compared to carboxylic acids.
- Methyl and isopropyl substituents : Influence steric effects and electron distribution.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Molecular Weight : The target compound (191.23 g/mol) falls between the lighter aldehyde (162.23 g/mol ) and the brominated ester (458.30 g/mol ), suggesting moderate volatility.
- Solubility: The amino group likely improves aqueous solubility compared to methoxy or aldehyde analogues (e.g., and ).
- Stability : The ester group may offer hydrolytic stability superior to nitrites (e.g., isopropyl nitrite in ) but less than amides ().
Key Research Findings
- Amino Group Reactivity: Analogous to 2-aminobenzamides (), the amino group in the target compound may participate in Schiff base formation or serve as a site for further functionalization.
- Steric Effects : The 2-methyl and 5-isopropyl groups could hinder electrophilic substitution reactions, as seen in substituted benzaldehydes ().
- Analytical Challenges : Glycan analysis tools (e.g., GlycoBase in ) might require adaptation for characterizing polar benzoate derivatives.
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